molecular formula C24H25N5O2 B2623763 1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848766-86-9

1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2623763
CAS-Nummer: 848766-86-9
Molekulargewicht: 415.497
InChI-Schlüssel: XQVIVGWUHWJDOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature Breakdown and Isomeric Considerations

The systematic name 1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione follows IUPAC guidelines for fused heterocyclic systems. Breaking down the nomenclature:

  • Parent structure : The base scaffold is pyrimido[2,1-f]purine , a fused bicyclic system combining pyrimidine (six-membered) and imidazole (five-membered) rings. The notation [2,1-f] specifies fusion points: position 2 of the pyrimidine ring connects to position 1 of the purine system, with the letter "f" denoting the orientation of the fused rings.
  • Hydrogenation state : 6,7,8,9-Tetrahydro indicates partial saturation at these positions, reducing four double bonds in the pyrimidine and imidazole rings.
  • Functional groups : 2,4(1H,3H)-dione denotes two ketone groups at positions 2 and 4, with tautomeric hydrogens at positions 1 and 3.
  • Substituents :
    • 1-Methyl : A methyl group at position 1 of the purine core.
    • 3-Phenethyl : A phenethyl group (–CH₂CH₂C₆H₅) at position 3.
    • 9-(p-Tolyl) : A para-methylphenyl group (–C₆H₄CH₃) at position 9.

Isomeric Considerations :

  • Regioisomerism : Substituent positions (e.g., methyl at 1 vs. 7) could yield distinct isomers.
  • Stereoisomerism : The tetrahydropyrimidine ring introduces potential stereocenters at positions 6, 7, 8, or 9. However, the name lacks stereodescriptors, suggesting a racemic mixture or undefined configuration.
Nomenclature Component Description Position
Pyrimido[2,1-f]purine Fused bicyclic core
6,7,8,9-Tetrahydro Saturated positions 6–9
2,4(1H,3H)-dione Ketones with tautomers 2,4
1-Methyl Alkyl substituent 1
3-Phenethyl Aromatic-alkyl chain 3
9-(p-Tolyl) Methyl-substituted aryl 9

Core Scaffold Analysis: Tetrahydropyrimidopurinedione Architecture

The tetrahydropyrimido[2,1-f]purine-2,4-dione scaffold (Fig. 1) is a structurally complex heterocycle with distinct features:

  • Fused Ring System :

    • Pyrimidine Ring : Positions 1–6 form a six-membered ring with nitrogen atoms at 1, 3, and 5.
    • Imidazole Ring : Positions 7–9 and 1–2 create a five-membered ring with nitrogens at 7 and 9.
    • Fusion Pattern : The pyrimidine’s position 2 bonds to the imidazole’s position 1, forming a rigid, planar structure.
  • Saturation and Conformation :

    • 6,7,8,9-Tetrahydro saturation introduces four single bonds, likely at positions 6–7 and 8–9, creating a boat-like conformation in the pyrimidine ring.
    • Reduced ring strain enhances solubility compared to fully aromatic analogs.
  • Electronic Effects :

    • 2,4-Dione : The electron-withdrawing ketones decrease electron density at positions 2 and 4, favoring hydrogen bonding and electrophilic interactions.
    • Aromatic π-System : Residual unsaturation in the imidazole ring allows for π-π stacking with biological targets.

Table 1: Core Scaffold Features

Feature Structural Impact Biological Relevance

Eigenschaften

IUPAC Name

1-methyl-9-(4-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-17-9-11-19(12-10-17)27-14-6-15-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)16-13-18-7-4-3-5-8-18/h3-5,7-12H,6,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVIVGWUHWJDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-f]purine structure, followed by the introduction of the methyl, phenethyl, and p-tolyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, phenethyl bromide, and p-tolyl chloride, under conditions such as reflux in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenethyl and p-tolyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in anhydrous solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical Properties

  • Synthetic Challenges : Bulky substituents at positions 3 and 9 may lower yields compared to simpler derivatives (e.g., 93% yield for 24 vs. 60% for 31 ).

Research Findings and Implications

Substituent-Driven Activity :

  • Electron-donating groups (e.g., p-tolyl) at position 9 may enhance metabolic stability compared to electron-withdrawing halogens .
  • Phenethyl at position 3 could improve binding to hydrophobic enzyme pockets (e.g., MAO-B active site ).

Comparative Pharmacokinetics :

  • The target compound’s lipophilicity may enhance bioavailability but necessitate formulation optimization to mitigate solubility limitations.

Unresolved Questions :

  • Exact binding affinities, enzymatic inhibition profiles, and toxicity data for the target compound require experimental validation.

Biologische Aktivität

1-Methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound features a tetrahydropyrimido structure fused with a purine moiety, which is characteristic of many biologically active compounds. The presence of methyl and phenethyl groups suggests potential interactions with biological targets.

Chemical Structure

ComponentDescription
Molecular FormulaC22H26N4O2
Molecular Weight378.47 g/mol
IUPAC Name1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of purine compounds can possess significant antimicrobial properties. For instance, related compounds have been tested against various strains of bacteria and fungi with promising results.
  • Anticancer Potential : Some purine derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or repair processes.
  • CNS Activity : Given the structural similarities to known psychoactive substances, there is interest in its effects on the central nervous system (CNS). Preliminary studies suggest potential anxiolytic or antidepressant effects.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes involved in nucleotide metabolism.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain CNS-related activities.

Antimicrobial Studies

In a study conducted by Krasnov et al., various purine derivatives were evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. The study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.7 μg/mL against resistant strains . This suggests that the compound may hold promise in developing new antimycobacterial agents.

Anticancer Research

A series of experiments were performed on cancer cell lines where the compound was tested for cytotoxicity. Results indicated that at concentrations below 50 μM, the compound showed significant selectivity towards cancer cells compared to normal fibroblasts . This selectivity index (SI) indicates a potential therapeutic window for further development.

CNS Activity Exploration

Preliminary behavioral studies in animal models have indicated that the compound may exhibit anxiolytic-like effects. These findings suggest that further pharmacological profiling is warranted to explore its potential as a therapeutic agent for anxiety disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.